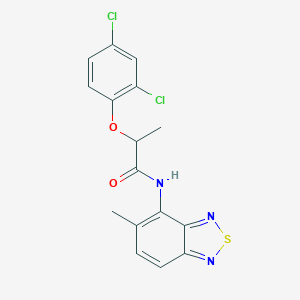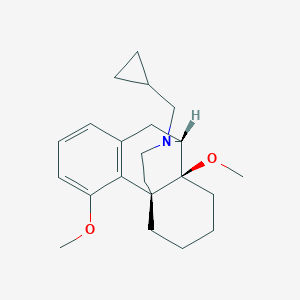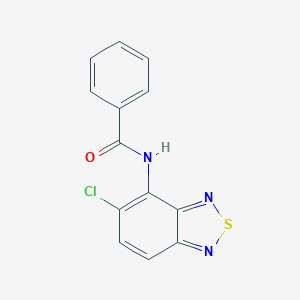![molecular formula C19H17N5OS B237279 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)
4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has shown promising results in scientific research. This compound is of interest due to its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is not fully understood. However, it is believed to act as a modulator of G protein-coupled receptors, which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells in vitro. It has also been shown to modulate the activity of enzymes involved in various metabolic pathways. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments is its potential as an anti-cancer agent. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One direction is to further explore its potential as an anti-cancer agent and identify the specific types of cancer it is most effective against. Another direction is to study its potential as a modulator of G protein-coupled receptors and identify the specific receptors it interacts with. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in experiments.
Synthesemethoden
The synthesis of 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves several steps. The starting material is 4-bromo-N-methylbenzamide, which is reacted with 3-methyl-1,2,4-triazole-5-thiol to yield 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide. This intermediate is then reacted with 4-bromo-2-methylbenzyl bromide to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has shown potential in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. In pharmacology, it has been studied for its potential as a modulator of G protein-coupled receptors. In biochemistry, it has been studied for its potential as an inhibitor of enzymes involved in various metabolic pathways.
Eigenschaften
Molekularformel |
C19H17N5OS |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
4-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H17N5OS/c1-12-3-7-15(8-4-12)17(25)20-11-14-5-9-16(10-6-14)18-23-24-13(2)21-22-19(24)26-18/h3-10H,11H2,1-2H3,(H,20,25) |
InChI-Schlüssel |
ALMINMNMGPTMHD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)




![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)





![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)